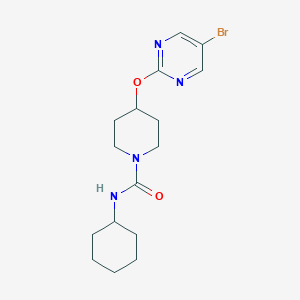

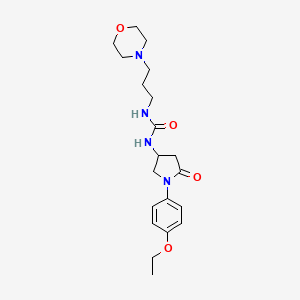

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

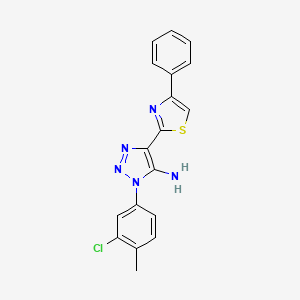

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide, also known as OTB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of a protein called tankyrase, which is involved in various cellular processes such as telomere maintenance, Wnt signaling, and mitotic spindle formation.

Aplicaciones Científicas De Investigación

Cancer Research and Antitumor Activity

Benzamide derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. The discovery of specific benzamide compounds has shown significant antitumor activity in vivo and has entered clinical trials, demonstrating promise as anticancer drugs (Zhou et al., 2008). This highlights the potential application of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide in oncology research, given its structural similarity to these compounds.

Epilepsy and Pain Management

The application of benzamide derivatives extends to the treatment of epilepsy and pain through the modulation of potassium channels. N-pyridyl benzamide KCNQ2/Q3 potassium channel openers have been identified and found active in animal models of epilepsy and pain, indicating their potential for therapeutic use in neurological disorders (Amato et al., 2011).

Anti-Inflammatory and Analgesic Agents

Novel benzamide derivatives have also been synthesized for their anti-inflammatory and analgesic properties. These compounds have been evaluated for cyclooxygenase inhibition and displayed significant COX-2 selectivity, analgesic activity, and anti-inflammatory effects, underscoring their potential in developing new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

Antitubercular Activity

Benzamide derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis. Novel derivatives synthesized using green chemistry tools demonstrated significant in vitro antitubercular activity, highlighting the potential of these compounds in antitubercular drug development (Nimbalkar et al., 2018).

Antiviral Activity Against Influenza

The synthesis of novel benzamide-based compounds has led to the identification of molecules with remarkable activity against avian influenza virus, indicating their potential in developing antiviral drugs targeting influenza strains, including H5N1 (Hebishy et al., 2020).

Propiedades

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-1-3-10(9-11)12(21)18-6-8-20-7-2-5-19-13(20)22/h1-5,7,9H,6,8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFCTEPRWXIQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCN2C=CC=NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2889780.png)

![(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2889781.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)

![N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889799.png)